![molecular formula C15H18N2O3 B2987360 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 475638-35-8](/img/structure/B2987360.png)
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is a synthetic heterocyclic compound. As a derivative of quinazolinone, this compound features a bicyclic structure incorporating both a benzene ring and a seven-membered azepine ring fused to a quinazolinone core. Such complex molecular frameworks often attract attention in medicinal chemistry for their potential biological activities.
準備方法
Synthetic routes and reaction conditions: The synthesis of 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one can be approached via several routes. One effective method involves the reaction of a suitable quinazolinone precursor with appropriate azepine-forming reagents under acidic or basic conditions. A typical synthetic pathway may include steps such as cyclization, substitution, and reduction reactions.
Industrial production methods: Scale-up production of this compound in an industrial setting would demand optimized reaction conditions to ensure high yield and purity. This might involve utilizing robust catalysts, controlled temperature conditions, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of reactions it undergoes: The compound is known to participate in various chemical reactions, including:
Oxidation: Can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Could potentially be reduced to obtain hydrogenated analogs.
Substitution: Halogen, nitro, or alkyl groups can be introduced into the aromatic ring or the azepine moiety.
Common reagents and conditions: Reactions involving this compound may utilize reagents such as sodium borohydride for reductions, and bromine or chlorine for substitution reactions. Catalysts like palladium or platinum could be employed for hydrogenation processes.
Major products formed: Reaction products will vary based on the reaction type but might include diverse quinazolinone derivatives, azepine-modified compounds, or more complex heterocyclic structures.
科学的研究の応用
The compound has wide-ranging applications in scientific research:
Chemistry: Useful as a precursor or intermediate in organic synthesis, particularly in creating novel heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: A promising candidate for drug discovery and development due to its diverse biological activities.
Industry: Could be utilized in the synthesis of complex molecules for material science applications.
作用機序
The compound exerts its effects through interactions with specific molecular targets, potentially involving enzyme inhibition or receptor binding. The exact mechanism may depend on the context of its application, whether as an antimicrobial agent binding to bacterial enzymes or as an anticancer agent interfering with cell signaling pathways.
類似化合物との比較
Compared to other quinazolinone derivatives, 2,3-dimethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is unique due to its distinct azepine ring. Similar compounds include:
4(3H)-quinazolinone
2-methylquinazolin-4(3H)-one
6,7-dimethoxyquinazolin-4(3H)-one
These analogs may exhibit different physical and chemical properties, which could impact their biological activities and suitability for various applications. This distinction highlights the unique role of our target compound in scientific research and potential therapeutic uses.
特性
IUPAC Name |
2,3-dimethoxy-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-19-12-8-10-11(9-13(12)20-2)16-14-6-4-3-5-7-17(14)15(10)18/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUNCLSLEFOXHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N3CCCCCC3=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
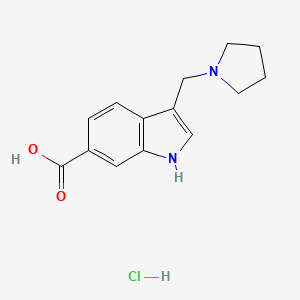
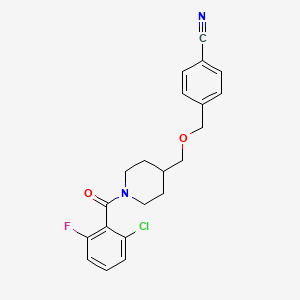
![4-[1-(1-Methyl-2-oxopyrrolidin-3-yl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2987281.png)
![4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]oxybenzoic acid](/img/structure/B2987282.png)
![N-(3,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2987283.png)
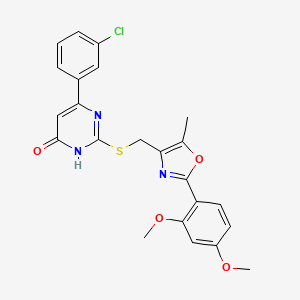
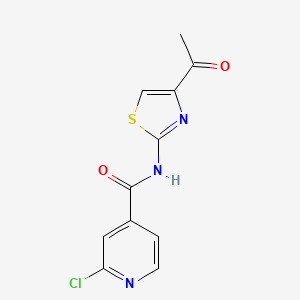
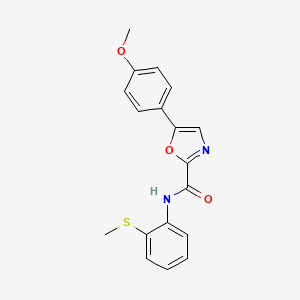


![5-methyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987294.png)
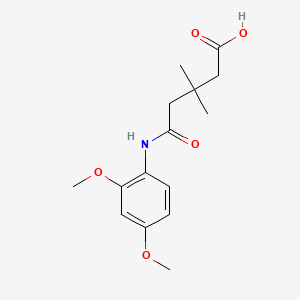
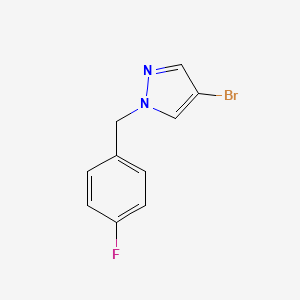
![2-[2-methyl-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2987298.png)
